4-Methylpentyl 4-methylpentanoate
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Overview
Description
4-Methylpentyl 4-methylpentanoate is an organic compound with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.3178 g/mol . It is also known by other names such as pentanoic acid, 4-methyl-, 4-methylpentyl ester, and isohexyl isocaproate . This compound is characterized by its ester functional group, which is formed by the reaction between an alcohol and a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpentyl 4-methylpentanoate can be synthesized through esterification, a chemical reaction between 4-methylpentanol and 4-methylpentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing production .
Chemical Reactions Analysis
Types of Reactions
4-Methylpentyl 4-methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield 4-methylpentanol and 4-methylpentanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 4-Methylpentanol and 4-methylpentanoic acid.
Reduction: 4-Methylpentanol.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
4-Methylpentyl 4-methylpentanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 4-methylpentyl 4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methylpentyl 4-methylpentanoate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a fruity odor, commonly used as a solvent.
Isoamyl acetate: Known for its banana-like aroma, used in flavorings and fragrances.
Methyl butanoate: Another ester with a fruity smell, used in perfumes and as a flavoring agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Properties
CAS No. |
35852-42-7 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
4-methylpentyl 4-methylpentanoate |
InChI |
InChI=1S/C12H24O2/c1-10(2)6-5-9-14-12(13)8-7-11(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
BQOKYGYERMXUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(=O)CCC(C)C |
physical_description |
Clear to pale yellow liquid |
solubility |
Insoluble Soluble (in ethanol) |
Origin of Product |
United States |
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